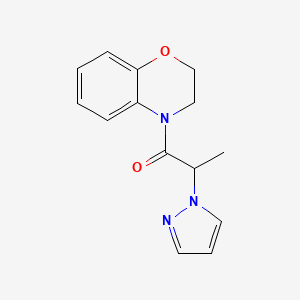![molecular formula C14H20N6 B7558695 2,4-Dimethyl-6-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]pyrimidine](/img/structure/B7558695.png)
2,4-Dimethyl-6-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dimethyl-6-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]pyrimidine, also known as MPTP, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic properties. MPTP is a pyrimidine derivative that has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential applications in scientific research.
作用机制
2,4-Dimethyl-6-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]pyrimidine is metabolized in the brain to MPP+ (1-methyl-4-phenylpyridinium), which selectively destroys dopamine neurons by inhibiting complex I of the electron transport chain. This leads to mitochondrial dysfunction and oxidative stress, resulting in cell death. This compound has been used as a tool to study the mechanisms of neurodegenerative diseases, including Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been shown to induce Parkinson's-like symptoms in animal models, including tremors, rigidity, and bradykinesia. This compound selectively destroys dopamine neurons in the substantia nigra, leading to a decrease in dopamine levels in the striatum. This results in a loss of motor function and other Parkinson's-like symptoms.
实验室实验的优点和局限性
2,4-Dimethyl-6-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]pyrimidine has several advantages for use in scientific research, including its selectivity for dopamine neurons and its ability to induce Parkinson's-like symptoms in animal models. However, this compound has several limitations, including its toxicity, which can limit its use in certain experiments. Additionally, this compound-induced Parkinson's-like symptoms in animal models may not fully replicate the pathology of Parkinson's disease in humans.
未来方向
Future research on 2,4-Dimethyl-6-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]pyrimidine could focus on developing new treatments for Parkinson's disease based on its mechanism of action. Additionally, this compound could be used as a tool to study the underlying mechanisms of other neurodegenerative diseases. Further research could also focus on developing new synthetic routes to this compound that are more efficient and cost-effective.
合成方法
2,4-Dimethyl-6-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]pyrimidine can be synthesized through a multi-step process starting with the reaction of 2,4-dimethyl-6-hydroxypyrimidine with 4-methyl-1,2,4-triazole-3-carboxylic acid. The product is then reacted with piperidine to yield this compound in high yields. The synthesis of this compound has been optimized to produce high-quality material suitable for scientific research.
科学研究应用
2,4-Dimethyl-6-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]pyrimidine has been used in various scientific research applications, including as a tool to study the function of dopamine neurons in Parkinson's disease. This compound is known to selectively destroy dopamine neurons, leading to Parkinson's-like symptoms in animal models. This has allowed researchers to study the underlying mechanisms of Parkinson's disease and develop potential treatments.
属性
IUPAC Name |
2,4-dimethyl-6-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6/c1-10-7-13(17-11(2)16-10)20-6-4-5-12(8-20)14-18-15-9-19(14)3/h7,9,12H,4-6,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFGYMNVHAMINO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)N2CCCC(C2)C3=NN=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![N-[(5-bromofuran-2-yl)methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B7558684.png)

![1-(2,4-Difluorophenyl)-2-[(2,6-dimethylpyrimidin-4-yl)amino]ethanol](/img/structure/B7558698.png)
![2,6-dimethyl-N-[3-(pyridin-2-ylmethoxy)phenyl]pyrimidin-4-amine](/img/structure/B7558705.png)